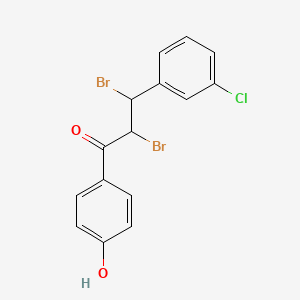
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and hydroxylation steps. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, helps in achieving consistent product quality. Purification processes such as recrystallization or chromatography are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, ammonia, and various organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The presence of halogen and hydroxyl groups allows the compound to form specific interactions with biological molecules, potentially leading to inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
- 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-
- 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(3-hydroxyphenyl)-
- 1-Propanone, 2,3-dibromo-3-(3-bromophenyl)-1-(4-hydroxyphenyl)-
Uniqueness: 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
649739-70-8 |
|---|---|
Molecular Formula |
C15H11Br2ClO2 |
Molecular Weight |
418.51 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H11Br2ClO2/c16-13(10-2-1-3-11(18)8-10)14(17)15(20)9-4-6-12(19)7-5-9/h1-8,13-14,19H |
InChI Key |
OHMPRENORAPZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


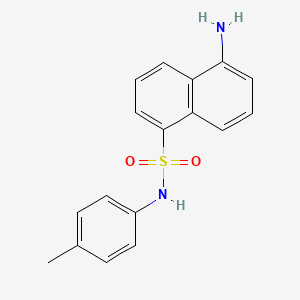
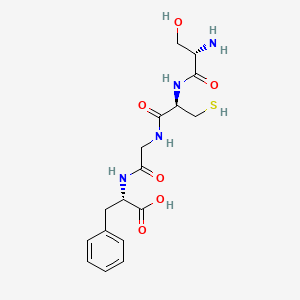
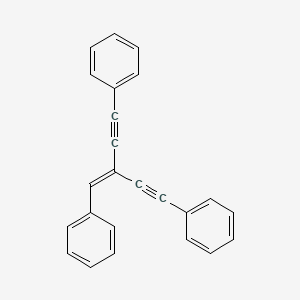

![4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12587166.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)-](/img/structure/B12587173.png)
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester](/img/structure/B12587182.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL](/img/structure/B12587187.png)
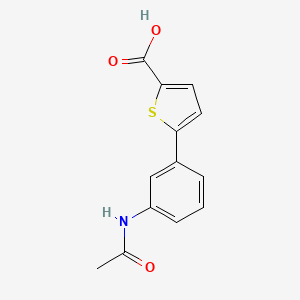
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine](/img/structure/B12587200.png)
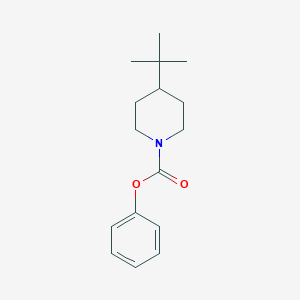
![4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12587211.png)
![4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12587213.png)
![1,7-Diazaspiro[4.4]nonane-7acetic acid,a-(2-methylpropyl)-6-oxo-,(aS,5S)-](/img/structure/B12587226.png)
